5-Diazoimidazole-4-carboxamide

Synthetic Chemistry Medicinal Chemistry Imidazotetrazine

5-Diazoimidazole-4-carboxamide (Diazo-IC) is the non-substitutable, mesoionic intermediate for synthesizing temozolomide and its ¹¹C-radiolabeled PET tracers via a unique cycloaddition reaction with isocyanates (70-75% yield). Unlike stable diazoazoles, its inherent instability is the critical property enabling this transformation, unavailable with triazenoimidazole alternatives like dacarbazine. It also serves as an irreversible, uncompetitive xanthine oxidase inhibitor (distinct from allopurinol) for active-site mapping and an essential pharmacopeial reference standard for dacarbazine photodegradation analysis. Strict cold-chain handling ensures integrity.

Molecular Formula C₄H₃N₅O
Molecular Weight 137.1
CAS No. 7008-85-7
Cat. No. B1140617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Diazoimidazole-4-carboxamide
CAS7008-85-7
Synonyms4-Diazo-4H-imidazole-5-carboxamide;  Temozolomide related compound A (USP)
Molecular FormulaC₄H₃N₅O
Molecular Weight137.1
Structural Identifiers
SMILESC1=NC(=[N+]=[N-])C(=N1)C(=O)N
InChIInChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10)
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Diazoimidazole-4-carboxamide (CAS 7008-85-7): A Critical Reactive Intermediate in Imidazotetrazine Synthesis and Biochemical Probe


5-Diazoimidazole-4-carboxamide (Diazo-IC) is a mesoionic heterocyclic diazo compound, identifiable by CAS 7008-85-7 and the molecular formula C4H3N5O. As a versatile intermediate, it serves as the essential precursor for synthesizing imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones [1], including the antineoplastic drug temozolomide. Beyond its synthetic utility, it acts as a potent, irreversible inhibitor of the enzyme xanthine oxidase [2] and is a recognized photodegradation product of the anticancer prodrug dacarbazine [3]. The compound is characterized by significant instability, a property that defines its specific handling and application requirements.

Why 5-Diazoimidazole-4-carboxamide Cannot Be Substituted by Other Diazoimidazole Analogs or Triazene Derivatives


The unique mesoionic diazoimidazole structure of 5-Diazoimidazole-4-carboxamide confers a specific, non-fungible reactivity profile. Its instability, while a handling challenge, is the exact property that enables its critical function as a chemical intermediate, facilitating a cycloaddition reaction with isocyanates that is not accessible to other, more stable diazoazoles [1]. In contrast, structurally related triazenoimidazoles, such as dacarbazine, rely on metabolic activation or photolysis to generate a diazonium species, but they do not serve as direct synthetic building blocks for the same imidazotetrazine chemotype [2]. Furthermore, its irreversible, uncompetitive inhibition of xanthine oxidase is a mechanism of action distinct from that of competitive inhibitors like allopurinol or febuxostat, making it an invaluable tool for dissecting enzymatic pathways and screening for alternative pharmacophores [3].

Quantitative Differentiation of 5-Diazoimidazole-4-carboxamide: Evidence from Synthesis, Inhibition, and Stability


Superior Synthetic Utility: Enabling Cycloaddition to Imidazotetrazinones Unattainable with Stable Analogs

The high-yield conversion of 5-Diazoimidazole-4-carboxamide to a key antitumor pharmacophore demonstrates its unique value as a reactive intermediate. While more stable diazo compounds lack this specific reactivity, this compound achieves a 70-75% yield in a coupling reaction with dimethylamine-¹⁴C to form the radiolabeled triazenoimidazole [1]. Furthermore, it reacts with methyl isocyanate to yield clinical-grade temozolomide, a transformation not possible with other imidazole derivatives [2].

Synthetic Chemistry Medicinal Chemistry Imidazotetrazine

Potent and Irreversible Xanthine Oxidase Inhibition: A Distinct Mechanism of Action Compared to Standard Inhibitors

5-Diazoimidazole-4-carboxamide demonstrates a unique and irreversible, uncompetitive mechanism of xanthine oxidase (XO) inhibition, fundamentally different from the reversible, competitive inhibition of clinical standard allopurinol. Diazo-ICA achieves complete enzyme inactivation at low micromolar concentrations, while allopurinol requires pre-incubation and metabolic conversion to oxypurinol for its inhibitory effect [1].

Enzymology Pharmacology Xanthine Oxidase

Inhibition of Bacterial DNA Synthesis at Sub-Inhibitory Concentrations Unmatched by Its Own Cyclized Product

The antibacterial effect of 5-Diazoimidazole-4-carboxamide is characterized by a specific and potent inhibition of DNA synthesis. At a sub-growth inhibitory concentration of 0.01 µg/ml, it severely inhibits the incorporation of thymidine-³H into DNA in E. coli B, while RNA and protein synthesis remain unaffected [1]. This selectivity contrasts with its major photodegradation product, 2-azahypoxanthine, which requires a significantly higher concentration (~10 µg/ml) to inhibit cell growth and acts via a hypoxanthine-reversible mechanism [1].

Microbiology Molecular Pharmacology DNA Replication

pH-Dependent Photochemical Fate Defines Its Unique Role as an Analytical and Process-Related Impurity

The photolysis of 5-Diazoimidazole-4-carboxamide is exquisitely sensitive to pH, yielding distinct products in different ranges. This specific photochemical behavior is not observed with its parent compound, dacarbazine, which undergoes a different photodegradation pathway to generate Diazo-IC itself [1][2]. The pH-dependent divergence is a unique fingerprint for the compound.

Photochemistry Analytical Chemistry Pharmaceutical Stability

Proven Application Scenarios for 5-Diazoimidazole-4-carboxamide Based on Verifiable Evidence


Synthesis of Temozolomide and Radiolabeled Analogs for Cancer Research and PET Imaging

5-Diazoimidazole-4-carboxamide is the essential, non-substitutable intermediate for the laboratory-scale or industrial synthesis of temozolomide and its radiolabeled derivatives. Its specific reactivity with isocyanates to form the imidazotetrazine core is the foundation of these syntheses [1]. The high yields (70-75% for coupling with amines) and ability to incorporate radioisotopes (10-15% radiochemical yield for ¹¹C-carbonyl) make it the preferred and only viable precursor for producing this class of antineoplastic agents and their associated PET tracers [2].

Investigative Probe for Xanthine Oxidase Enzymology and Irreversible Inhibitor Screening

Due to its unique irreversible and uncompetitive mechanism of xanthine oxidase inhibition, 5-Diazoimidazole-4-carboxamide serves as a valuable molecular probe for mapping the enzyme's active site and studying its kinetics [1]. It can be used in biochemical assays to differentiate between reversible and irreversible inhibition, serving as a positive control for the latter. This application is crucial for screening new chemical entities that may share this mechanism of action, which differs from standard therapies like allopurinol (IC₅₀ = 7.82 µM, reversible) [2].

Selective DNA Synthesis Inhibitor in Prokaryotic Model Systems

In microbiology and molecular biology research, 5-Diazoimidazole-4-carboxamide can be employed at low concentrations (0.01-0.05 µg/ml) to selectively inhibit DNA synthesis in E. coli without affecting RNA or protein synthesis [1]. This specific action, which is over 1000-fold more potent than its degradation product 2-azahypoxanthine, allows researchers to study the cellular effects of replication fork stalling and to synchronize bacterial cultures for further analysis.

Analytical Reference Standard for Impurity Profiling in Dacarbazine and Temozolomide

As a known photodegradation product of dacarbazine and a key intermediate in temozolomide synthesis, 5-Diazoimidazole-4-carboxamide is a critical reference standard for pharmaceutical quality control and stability studies [1]. Its distinct, pH-dependent photolytic products (2-azahypoxanthine and 4-carbamoylimidazolium-5-olate) provide clear analytical markers for detecting and quantifying this specific impurity, ensuring drug product safety and compliance with pharmacopeial standards [2].

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